molecular formula C26H28Cl2N6O B304883 4-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine

4-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine

Cat. No. B304883
M. Wt: 511.4 g/mol
InChI Key: GQZNKKDQYTUTKY-STBIYBPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature.

Mechanism of Action

The mechanism of action of compound X is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that compound X can induce apoptosis in cancer cells, while also inhibiting the production of pro-inflammatory cytokines. Additionally, compound X has been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using compound X in lab experiments is its potential therapeutic applications in various diseases. However, one limitation is that the mechanism of action of compound X is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions that could be explored with regards to compound X. One potential direction is to further investigate its mechanism of action in order to optimize its therapeutic potential. Additionally, future studies could explore the use of compound X in combination with other therapeutic agents to enhance its effectiveness. Finally, further studies could investigate the potential side effects of compound X in order to ensure its safety for use in humans.

Synthesis Methods

The synthesis of compound X involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with 2,6-di(pyrolidin-1-yl)pyrimidine to form compound X.

Scientific Research Applications

Compound X has shown promise as a potential therapeutic agent for various diseases, including cancer and inflammation. In vitro studies have demonstrated that compound X has cytotoxic effects on cancer cells, while also inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

4-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine

Molecular Formula

C26H28Cl2N6O

Molecular Weight

511.4 g/mol

IUPAC Name

N-[(E)-[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-2,6-dipyrrolidin-1-ylpyrimidin-4-amine

InChI

InChI=1S/C26H28Cl2N6O/c27-21-10-9-20(22(28)15-21)18-35-23-8-2-1-7-19(23)17-29-32-24-16-25(33-11-3-4-12-33)31-26(30-24)34-13-5-6-14-34/h1-2,7-10,15-17H,3-6,11-14,18H2,(H,30,31,32)/b29-17+

InChI Key

GQZNKKDQYTUTKY-STBIYBPSSA-N

Isomeric SMILES

C1CCN(C1)C2=NC(=NC(=C2)N/N=C/C3=CC=CC=C3OCC4=C(C=C(C=C4)Cl)Cl)N5CCCC5

SMILES

C1CCN(C1)C2=CC(=NC(=N2)N3CCCC3)NN=CC4=CC=CC=C4OCC5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=C2)NN=CC3=CC=CC=C3OCC4=C(C=C(C=C4)Cl)Cl)N5CCCC5

Origin of Product

United States

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